N-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O5S/c1-24(2)30(26,27)19-10-8-14(29-19)12-28-18-6-4-3-5-15(18)20(25)23-17-11-13(21)7-9-16(17)22/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABMHBIPNANFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(O1)COC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide typically involves multiple steps:
Formation of the difluorophenyl intermediate:
Furan ring formation: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.
Coupling reactions: The final step involves coupling the difluorophenyl intermediate with the furan ring and the sulfamoyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The difluorophenyl group may undergo nucleophilic aromatic substitution reactions, especially at positions ortho or para to the fluorine atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation products: Furan-2,5-dione derivatives.
Reduction products: Amines.
Substitution products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmaceuticals: Potential use as a drug candidate due to its unique structural features. It may exhibit activity against certain biological targets.
Biological Probes: Use as a probe to study biological pathways and interactions.
Industry
Chemical Industry: Use in the synthesis of other complex organic molecules.
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfamoyl group may participate in hydrogen bonding.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The target compound shares structural motifs with several classes of bioactive molecules, including 1,3,4-thiadiazoles, triazoles, and other benzamide derivatives. Key comparisons are summarized below:
Table 1: Structural Comparison of Target Compound with Analogous Derivatives
Key Observations:
- Core Heterocycles : The benzamide core of the target compound contrasts with the thiadiazole (I12) and triazole ([7–9]) scaffolds. Benzamides often exhibit conformational rigidity, favoring target binding, whereas thiadiazoles and triazoles may engage in tautomerism or hydrogen bonding .
- Substituent Effects : The dimethylsulfamoyl group in the target compound likely enhances solubility compared to chlorophenyl (I12) or sulfonyl (triazoles) groups. Difluorophenyl substituents, common in agrochemicals, contribute to electron-withdrawing effects and metabolic stability .
Comparative Analysis of Physicochemical Properties
Table 2: Spectral and Physical Property Comparison
Key Observations:
Biological Activity
N-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula . Its structure includes a difluorophenyl group, a furan moiety with a sulfamoyl substituent, and a methoxybenzamide backbone. This unique combination of functional groups is believed to contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.
- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways, affecting cellular responses.
- Antioxidant Activity : The furan ring may contribute to antioxidant properties, protecting cells from oxidative stress.
Anticancer Properties
Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer activity. For instance:
- In vitro Studies : Compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| HeLa (Cervical) | 8.3 | Cell cycle arrest |
| A549 (Lung) | 12.7 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- In vivo Studies : Animal models have demonstrated that the compound reduces inflammation markers in conditions such as arthritis and colitis.
Case Studies
- Study on Cytotoxic Effects : A recent study evaluated the cytotoxic effects of this compound on human colon cancer cells. Results showed a significant reduction in cell viability with an observed increase in apoptotic cells after treatment with the compound.
- Anti-inflammatory Activity Assessment : Another research focused on the anti-inflammatory effects in a rat model of induced colitis. The treatment group exhibited lower levels of pro-inflammatory cytokines compared to the control group, suggesting potential therapeutic applications for inflammatory diseases.
Q & A
Q. What are the optimal synthetic conditions for preparing N-(2,5-difluorophenyl)-2-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}benzamide?
The synthesis involves multi-step reactions, including sulfonamide formation, furan functionalization, and benzamide coupling. Key steps require anhydrous conditions (e.g., inert atmosphere) to prevent hydrolysis of sensitive groups like dimethylsulfamoyl. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) enhance solubility and reaction rates. Temperature control (e.g., 0–60°C) is critical during nucleophilic substitution or amidation steps to avoid side reactions. Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the presence of difluorophenyl, dimethylsulfamoyl, and furan moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (e.g., retention time analysis) assesses purity (>95% typical). X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Q. What solvents and catalysts are commonly used in its synthesis?
Polar aprotic solvents (DCM, DMF) are preferred for solubility and stability. Lewis acids (e.g., BF₃·Et₂O) enhance electrophilicity in sulfonylation steps. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions for furan or benzamide linkages. Triethylamine (TEA) or DMAP are used as bases to neutralize acidic byproducts during amide bond formation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR requires systematic variation of substituents (e.g., replacing difluorophenyl with chlorophenyl or modifying the furan’s sulfamoyl group). Biological assays (e.g., enzyme inhibition, cytotoxicity) quantify activity changes. Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or GPCRs. Correlate electronic (Hammett constants) and steric (molar refractivity) parameters with activity trends .
Q. What strategies address contradictory data in biological activity assays?
Contradictions may arise from assay conditions (e.g., pH, redox environment) or off-target effects. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀). Control for compound stability under assay conditions (e.g., HPLC monitoring). Use isogenic cell lines to isolate target-specific effects .
Q. How does the dimethylsulfamoyl group influence reactivity and stability?
The electron-withdrawing sulfamoyl group enhances electrophilic aromatic substitution on the furan ring but may reduce hydrolytic stability under acidic/basic conditions. Stability studies (e.g., forced degradation at pH 1–13) identify degradation pathways (e.g., sulfonamide cleavage). Protect the group during synthesis via temporary masking agents (e.g., tert-butyl sulfonyl) .
Q. What computational methods predict metabolic pathways for this compound?
Use in silico tools like GLORY or MetaSite to identify likely Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolites. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Key sites: difluorophenyl (CYP450-mediated dehalogenation) and benzamide (hydrolysis to carboxylic acid) .
Methodological Challenges
Q. How to optimize reaction yields when scaling up synthesis?
Transitioning from milligram to gram scale requires solvent optimization (e.g., switch DMF to THF for easier removal). Continuous flow reactors improve heat/mass transfer in exothermic steps. Replace column chromatography with preparative HPLC or crystallization for cost-effective purification .
Q. What are best practices for handling air/moisture-sensitive intermediates?
Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., sulfonamide activation). Store intermediates under argon with molecular sieves. Monitor reactions via in situ IR or Raman spectroscopy to minimize exposure .
Q. How to resolve low solubility in biological assays?
Employ co-solvents (DMSO ≤1% v/v) or solubilizing agents (cyclodextrins). Synthesize prodrugs (e.g., ester derivatives) with improved aqueous solubility. Use nanoformulations (liposomes, polymeric nanoparticles) for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
